Cyclohexyl stearate
CAS No.: 104-07-4
Cat. No.: VC20997937
Molecular Formula: C24H46O2
Molecular Weight: 366.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104-07-4 |
|---|---|
| Molecular Formula | C24H46O2 |
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | cyclohexyl octadecanoate |
| Standard InChI | InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3 |
| Standard InChI Key | NRVKWKPZZQHRSP-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 |
| Melting Point | 44.0 °C |
Introduction
Physical and Chemical Properties
Cyclohexyl stearate possesses distinct physical and chemical properties that determine its behavior and applications. The compound exists as a solid at room temperature with a well-defined melting point. Its physical characteristics are influenced by both the cyclic cyclohexyl group and the long-chain stearate portion of the molecule.
Physical Properties
The physical properties of cyclohexyl stearate have been well-documented through various analytical methods. These properties are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Melting point | 44°C | |
| Boiling point | 457.35°C (estimated) | |
| Density | 0.8890 | |
| Refractive index | 1.4894 (estimated) | |
| Molecular weight | 366.62 g/mol | |
| Physical state at 25°C | Solid |
These physical properties influence the handling, processing, and application of cyclohexyl stearate in various industrial contexts. The relatively high boiling point suggests thermal stability, while the moderate melting point allows for easier processing in industrial applications.
Chemical Properties
Chemically, cyclohexyl stearate behaves as a typical ester. It can undergo hydrolysis under appropriate conditions to yield stearic acid and cyclohexanol. The ester linkage provides a site for various chemical transformations, including transesterification reactions. Like other esters, it exhibits limited solubility in water but is soluble in many organic solvents, particularly non-polar ones like cyclohexane.
The chemical reactivity of cyclohexyl stearate is primarily determined by the ester functional group. Under basic conditions, it undergoes saponification to produce the corresponding carboxylate salt and cyclohexanol. In the presence of acids, it can undergo hydrolysis, though at a slower rate compared to smaller esters due to steric hindrance from the large cyclohexyl group and the long stearate chain.
Chemical Structure and Identification
The molecular structure of cyclohexyl stearate consists of a stearic acid moiety connected to a cyclohexyl group through an ester bond. This structure contributes to its physical properties and chemical behavior.
Structural Information
Cyclohexyl stearate has the molecular formula C₂₄H₄₆O₂, with a molecular weight of 366.6208 g/mol . The compound's structure features an 18-carbon stearate chain attached to a cyclohexyl ring through an ester linkage. This arrangement creates a molecule with specific structural characteristics that influence its behavior in chemical reactions and physical processes.
Identification Parameters
For precise identification of cyclohexyl stearate, several parameters have been established:
| Identification Parameter | Value | Reference |
|---|---|---|
| CAS Registry Number | 104-07-4 | |
| IUPAC Standard InChIKey | NRVKWKPZZQHRSP-UHFFFAOYSA-N | |
| MDL number | MFCD00129093 | |
| EINECS | 203-171-1 | |
| Retention Index (RI) | 2628 |
These identification parameters serve as unique identifiers for cyclohexyl stearate in chemical databases and literature. The retention index, measured under specific gas chromatographic conditions (Ultra-1 capillary column, temperature program from 80°C to 260°C at 3 K/min), provides a valuable parameter for analytical identification .
Synthesis and Production Methods
The synthesis of cyclohexyl stearate typically involves the esterification of stearic acid with cyclohexanol. This reaction can be conducted under different conditions depending on the required purity and yield.
Esterification Reaction
The primary method for producing cyclohexyl stearate is through direct esterification. In this process, stearic acid reacts with cyclohexanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds with the elimination of water, which is often removed to drive the equilibrium toward the product. The reaction can be represented as:
Stearic acid + Cyclohexanol ⟶ Cyclohexyl stearate + Water
The reaction typically requires elevated temperatures and extended reaction times to achieve satisfactory yields. After completion, the product is purified through techniques such as recrystallization or distillation, depending on the required purity level.
Research Findings
Adsorption Behavior
While direct research on cyclohexyl stearate is limited in the provided search results, relevant research on related compounds provides valuable insights. Studies on stearic acid adsorption from cyclohexane onto iron oxide surfaces reveal interesting behavior that may be relevant to understanding cyclohexyl stearate interactions.
Research has demonstrated that stearic acid adsorption from cyclohexane onto iron oxide follows a Langmuir isotherm model, described by the equation:
A = (Am × K × C) / (1 + K × C)
where A is the adsorption amount, Am is the maximum adsorption at high concentration, K is the Langmuir constant, and C is the equilibrium concentration .
The thermodynamic parameters for this adsorption process have been determined:
These values indicate that the adsorption process is exothermic and results in a decrease in entropy . This thermodynamic profile suggests that the adsorption is energetically favorable but leads to a more ordered state at the interface.
Effects of Water and Pressure
Research on stearic acid in cyclohexane has shown that the presence of water can significantly affect adsorption behavior. In water-saturated cyclohexane (2.3 mM water content), there is a modest reduction in the adsorption of stearic acid compared to dry cyclohexane . This effect is attributed to competitive adsorption, where water molecules compete with stearic acid for adsorption sites on the iron oxide surface.
These findings may have implications for understanding the behavior of cyclohexyl stearate in similar systems, particularly in processes involving high pressures or mixed solvent environments.
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